molecular formula C9H5ClN2O3 B12794411 1-(4-Chlorophenyl)imidazolidine-2,4,5-trione CAS No. 40408-56-8

1-(4-Chlorophenyl)imidazolidine-2,4,5-trione

Cat. No.: B12794411
CAS No.: 40408-56-8
M. Wt: 224.60 g/mol
InChI Key: XGDPCQQEGJBXIK-UHFFFAOYSA-N
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Description

NSC 202411 is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with specific molecular targets, making it a valuable tool in both experimental and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 202411 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it generally includes steps such as:

    Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.

    Reaction Conditions: These transformations often require specific conditions such as controlled temperature, pressure, and the presence of catalysts.

    Purification: After the initial synthesis, the compound is purified using techniques like recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of NSC 202411 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Batch or Continuous Processing: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are in place to monitor the purity and consistency of the product.

    Safety Protocols: Given the potential hazards associated with chemical production, strict safety protocols are followed to protect workers and the environment.

Chemical Reactions Analysis

Types of Reactions

NSC 202411 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

The reactions involving NSC 202411 often require specific reagents and conditions, such as:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted compounds.

Scientific Research Applications

NSC 202411 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is used in studies involving cellular processes and molecular interactions.

    Medicine: NSC 202411 is investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of NSC 202411 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

NSC 202411 is compared with other similar compounds to highlight its unique properties. Some similar compounds include:

    NSC 123456: Known for its similar molecular structure but different reactivity.

    NSC 789012: Shares some functional groups with NSC 202411 but has different applications.

    NSC 345678: Another compound with similar properties but different molecular targets.

Properties

IUPAC Name

1-(4-chlorophenyl)imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-5-1-3-6(4-2-5)12-8(14)7(13)11-9(12)15/h1-4H,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDPCQQEGJBXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308117
Record name 1-(4-chlorophenyl)imidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40408-56-8
Record name 1-(4-Chlorophenyl)-2,4,5-imidazolidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40408-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 202411
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040408568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC202411
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-chlorophenyl)imidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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